1-(3-(Isopropylamino)piperidin-1-yl)ethanone
Overview
Description
1-(3-(Isopropylamino)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a piperidine ring substituted with an isopropylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-(Isopropylamino)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and isopropylamine as the primary starting materials.
Reaction Conditions: The piperidine is first reacted with isopropylamine under controlled conditions to introduce the isopropylamino group at the 3-position of the piperidine ring.
Formation of Ethanone Moiety: The resulting intermediate is then subjected to acetylation to introduce the ethanone group, forming the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Isopropylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(3-(Isopropylamino)piperidin-1-yl)ethanone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Chemical Biology: Researchers utilize this compound to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-(Isopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(3-(Isopropylamino)piperidin-1-yl)ethanone can be compared with similar compounds such as:
1-(3-(Methylamino)piperidin-1-yl)ethanone: This compound has a methylamino group instead of an isopropylamino group, leading to differences in reactivity and biological activity.
1-(3-(Ethylamino)piperidin-1-yl)ethanone: The presence of an ethylamino group results in distinct chemical and biological properties compared to the isopropylamino derivative.
Properties
IUPAC Name |
1-[3-(propan-2-ylamino)piperidin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHFVVCGPWZZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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